molecular formula C9H7BrN2O B13014626 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone

1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone

Cat. No.: B13014626
M. Wt: 239.07 g/mol
InChI Key: QLLLYUUDCARFPA-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone typically involves the bromination of pyrrolo[2,3-b]pyridine followed by acylation. One common method includes the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is C8H7BrN2OC_8H_7BrN_2O, with a molecular weight of approximately 215.05 g/mol. The compound features a pyrrolo[2,3-b]pyridine moiety, which contributes to its biological activity and potential utility in drug development.

Medicinal Chemistry Applications

  • Anticancer Activity :
    Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival . The bromine substitution may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapeutics.
  • Neuroprotective Effects :
    Compounds containing the pyrrolo[2,3-b]pyridine framework have been linked to neuroprotective effects. They may act on neurotransmitter systems or provide antioxidant benefits, potentially offering therapeutic strategies for neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties :
    The antibacterial and antifungal activities of related compounds suggest that this compound could be explored for its potential use in treating infections caused by resistant strains of bacteria and fungi .

Material Science Applications

  • Organic Electronics :
    The unique electronic properties of pyrrolo[2,3-b]pyridine derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune their electronic properties through chemical modifications can lead to improved performance in these devices .
  • Polymer Chemistry :
    Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has indicated that such modifications can lead to advanced materials for use in coatings and composites .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes bromination followed by acylation reactions to introduce the ethanone group effectively.

Case Study: Synthesis and Characterization

In one study, researchers synthesized this compound using a two-step process involving:

  • Bromination of 1H-pyrrolo[2,3-b]pyridine.
  • Subsequent acylation with acetyl chloride.

The resulting product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethanone group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. This compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is unique due to the specific positioning of the bromine atom and the ethanone group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Biological Activity

1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is a brominated derivative of pyrrolopyridine, a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various cellular processes, and relevant research findings.

  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 239.07 g/mol
  • CAS Number : 866545-96-2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1. This interaction involves the formation of hydrogen bonds with amino acids in the hinge region of the receptor, which can inhibit critical signaling pathways such as RAS-MEK-ERK and PI3K-Akt.

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antiproliferative Effects : Research indicates that this compound can inhibit the proliferation of cancer cell lines. For instance, it has demonstrated significant activity against specific human cancer cell lines through mechanisms that involve tubulin polymerization inhibition and cell cycle disruption .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits proliferation in human cancer cell lines; effective in inhibiting tubulin polymerization.
AntimicrobialExhibits inhibitory effects against various bacterial strains including Staphylococcus aureus.
Enzyme InhibitionInteracts with FGFR1 leading to inhibition of RAS-MEK-ERK signaling pathway.

Dosage Effects

In animal models, dosage significantly impacts the compound's efficacy and toxicity profile. Lower doses have been shown to effectively inhibit FGFR1 activity without causing significant toxicity, while higher doses may lead to adverse effects.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-5(13)8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,1H3,(H,11,12)

InChI Key

QLLLYUUDCARFPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC(=CN=C2N1)Br

Origin of Product

United States

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